molecular formula C₁₉H₁₇N₅O₇S₃ B124693 Ceftiofur CAS No. 80370-57-6

Ceftiofur

Cat. No. B124693
CAS RN: 80370-57-6
M. Wt: 523.6 g/mol
InChI Key: ZBHXIWJRIFEVQY-FITYNHDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987, and now used in veterinary medicine . It is marketed by pharmaceutical company Zoetis as Excenel . It is resistant to hydrolysis by beta-lactamase, and has activity against both Gram-positive and Gram-negative bacteria . E. coli strains resistant to ceftiofur have been reported .


Synthesis Analysis

The amorphous form of Ceftiofur Sodium salts such as sodium salt and amine salt and ester forms of this cephalosporin antibiotic are somewhat unstable chemically and are difficult to purify and are less desirable to work with in manufacturing pharmaceutical formulations containing them . The amorphous salts are difficult solids to isolate in pure form and handle in pharmaceutical manufacturing plants .


Molecular Structure Analysis

The molecular formula of Ceftiofur is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The structure of Ceftiofur was confirmed using various analytical techniques like vacuum assisted PXRD, DSC & TGA, DVS (Dynamic Vapor Sorption) and Hot Stage Microscopy (HSM) .


Chemical Reactions Analysis

Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division . Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .


Physical And Chemical Properties Analysis

The molecular formula of Ceftiofur is C19H17N5O7S3 . The molecular weight is 523.55 g/mol . The solubility of Ceftiofur sodium is 40 mg/mL in DMSO .

Scientific Research Applications

Synergistic Antibacterial Activity with Shikimic Acid Against MRSA

Background: Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable superbug responsible for various infections. Innovative treatment strategies are essential to combat MRSA due to its antibiotic resistance and virulence.

Application: Researchers have explored the synergistic effect of Ceftiofur (CF) in combination with shikimic acid (SA), a naturally occurring compound. The checkerboard assay demonstrated significant anti-MRSA activity when using 1/4 of the minimum inhibitory concentration (MIC) of SA and 1/8 MIC of sodium CF. This combination eradicated MRSA within 2 hours without noticeable toxicity. In vivo experiments confirmed its efficacy against MRSA-induced bacteremia in mice .

Systemic Safety and Therapeutic Efficacy in Animals

Background: Ceftiofur is commonly used in veterinary medicine. Understanding its safety and efficacy is crucial for animal health.

Application: Studies have shown similar systemic safety and therapeutic efficacy for Ceftiofur administered via both intramuscular and subcutaneous routes .

Prevalence and Persistence of Ceftiofur-Resistant E. coli in Poultry

Background: Ceftiofur-resistant Escherichia coli (E. coli) poses challenges in poultry farming.

Application: Research tracked the prevalence and persistence of ceftiofur-resistant E. coli in different breeding stages of a chicken flock. The study identified specific subtypes and their persistence throughout layer breeding .

Impact on Campylobacter Prevalence and Antimicrobial Resistance in Steers

Background: Ceftiofur crystalline-free acid (CCFA) and ceftiofur hydrochloride (CHCL) are used therapeutically in cattle.

Application: A study investigated the impact of CCFA and CHCL on Campylobacter prevalence and antimicrobial resistance in steers. Understanding these effects is crucial for prudent antibiotic use in livestock .

Safety And Hazards

Ceftiofur should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and aerosols should be avoided .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S3/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28)/b23-11-/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHXIWJRIFEVQY-IHMPYVIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104010-37-9 (hydrochloride salt)
Record name Ceftiofur [USAN:INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7046702
Record name Ceftiofur
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceftiofur sodium is a third generation broad-spectrum cephalosporin, formulated as an intramuscular injection, which is used to treat respiratory diseases in swine, ruminants and horses. The thioester bond on ceftiofur is rapidly cleaved to give desfuroylceftiofur which is further metabolized to a disulfide dimer and various desfuroylceftiofur-protein and amino acid conjugates., Cephalosporins ... bind to penicillin-binding proteins located beneath the cell wall and thereby interfere with the action of transpeptidase and other cell-wall enzymes. A residual antibacterial effect is also evident with the cephalosporins. /Cephalosporins/
Record name CEFTIOFUR
Source Hazardous Substances Data Bank (HSDB)
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Product Name

Ceftiofur

CAS RN

80370-57-6
Record name Ceftiofur
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Record name Ceftiofur [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftiofur
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Record name Ceftiofur
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Record name 80370-57-6
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Record name CEFTIOFUR
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Record name CEFTIOFUR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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